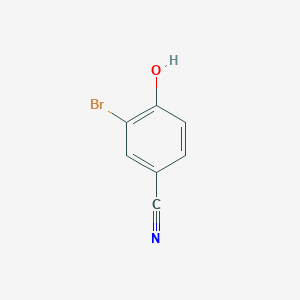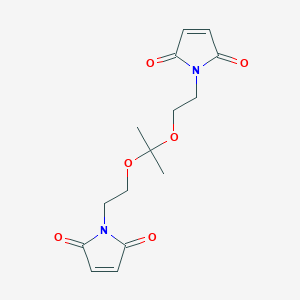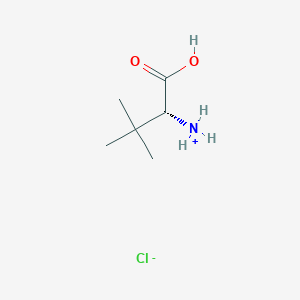
3-Bromo-4-hydroxybenzonitrile
Descripción general
Descripción
3-Bromo-4-hydroxybenzonitrile is an organic compound with the molecular formula C7H4BrNO It is characterized by a bromine atom and a hydroxyl group attached to a benzene ring, along with a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Bromo-4-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the bromination of 4-hydroxybenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in compounds like 3-bromo-4-cyanobenzaldehyde.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
- Substitution reactions yield various substituted benzonitriles.
- Oxidation reactions produce carbonyl-containing compounds.
- Reduction reactions result in amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-4-hydroxybenzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and polymers. Its reactivity allows for the creation of materials with specific properties for various applications.
Mecanismo De Acción
The mechanism by which 3-Bromo-4-hydroxybenzonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing biochemical pathways.
Comparación Con Compuestos Similares
4-Hydroxybenzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-methoxybenzonitrile: Contains a methoxy group instead of a hydroxyl group, altering its chemical reactivity and biological activity.
3-Bromo-4-aminobenzonitrile:
Uniqueness: 3-Bromo-4-hydroxybenzonitrile is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring. This combination allows for diverse chemical transformations and interactions, making it a versatile compound in synthetic chemistry and various research fields.
Propiedades
IUPAC Name |
3-bromo-4-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHNOIAOWQFNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177735 | |
| Record name | 3-Bromo-4-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2315-86-8 | |
| Record name | 3-Bromo-4-hydroxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-hydroxybenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-4-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-hydroxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary degradation pathways of bromoxynil in plants?
A1: Research using radiolabeled bromoxynil octanoate applied to wheat seedlings revealed several degradation pathways. Following hydrolysis to free bromoxynil, the compound undergoes three main transformations:
- Hydrolysis and Decarboxylation: The cyano group undergoes hydrolysis to an amide and carboxylic acid, followed by decarboxylation to form 2,6-dibromophenol. This pathway accounted for 0.5% of the applied bromoxynil. []
- Bromine Replacement: One or both bromine atoms can be replaced by hydroxy groups, yielding 3-bromo-4,5-dihydroxybenzonitrile (1.3%) and 3,4,5-trihydroxybenzonitrile (0.6%), or their corresponding hydrolysis products. []
- Debromination: One or both bromine atoms can be replaced by hydrogen atoms, leading to the formation of 3-bromo-4-hydroxybenzonitrile (1.9%) and 4-hydroxybenzonitrile (0.6%), or their respective hydrolysis products. []
Q2: How does the presence of sodium chloride affect the photodegradation of bromoxynil in aquatic environments?
A: While specific details on this interaction are limited in the provided abstracts, research suggests that environmental factors like salinity, influenced by sodium chloride, can alter the photodegradation pathways and kinetics of bromoxynil. [] Further investigation into these effects is crucial for understanding the herbicide's fate in various aquatic ecosystems.
Q3: How efficient are model ecosystems in simulating the degradation of bromoxynil during artificial groundwater recharge?
A: Model ecosystems simulating slow sand filtration and underground passage demonstrated significant bromoxynil biodegradation. The degradation rate ranged from 93% to 99% in the slow sand filter and 78% to 83% in various groundwater systems. [] Microbial adaptation played a role, with pre-treated systems exhibiting faster degradation. Notably, anaerobic conditions showed no lag phase, while aerobic conditions required over three weeks for biodegradation to initiate. []
Q4: What are the identified metabolites of bromoxynil in these model ecosystems, and what are the implications for groundwater contamination?
A: Despite the high degradation rates observed, several metabolites, including this compound, 3-chloro-5-bromo-hydroxy-benzonitrile, 3-bromo-4-hydroxybenzamide, and 3,5-dibromo-4-hydroxybenzoic acid, were detected. [] This incomplete metabolism, even after three weeks in the slow sand filter, suggests a potential risk of these metabolites leaching into groundwater. []
Q5: Does bromoxynil impact microbial activity in these model ecosystems?
A: Investigations into bioactivities, specifically esterase activity, revealed that bromoxynil inhibited microbial activity by up to 55% in treated model ecosystems. [] This finding suggests that high bromoxynil concentrations could negatively influence microbial degradation processes crucial for groundwater recharge. []
Q6: What is the primary photochemical pathway of bromoxynil degradation in aqueous solutions?
A: Photolysis of bromoxynil in aqueous solutions leads predominantly to the formation of 3-bromo-4,5-dihydroxybenzonitrile, accounting for approximately 65% of the photochemical conversion. [] This finding contradicts earlier reports that identified this compound and 4-hydroxybenzonitrile as the main products. []
Q7: How do pH levels influence the phototransformation of bromoxynil in aqueous solutions?
A: Studies using UV irradiation around 313 nm show that pH significantly affects bromoxynil photodegradation. Quantum yields for the herbicide's loss were 0.008 at pH 2.6, 0.048 at pH 7.0, and 0.044 at pH 11.0. [] This suggests a higher degradation rate under neutral and basic conditions. Furthermore, bromoxynil exhibits stronger absorption at wavelengths above 290 nm in these conditions, a range highly relevant to environmental photochemistry. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-chloro-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B56760.png)





